An In-depth Technical Guide to N,N-Diethylacetoacetamide: Chemical Properties and Structure
An In-depth Technical Guide to N,N-Diethylacetoacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Diethylacetoacetamide. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key analytical techniques are also provided.
Chemical Identity and Structure
N,N-Diethylacetoacetamide, also known as N,N-diethyl-3-oxobutanamide, is a valuable intermediate in the synthesis of various organic compounds, including insecticides and pigments.[1] Its chemical identity is well-defined by its IUPAC name, CAS number, and various structural identifiers.
Table 1: Chemical Identifiers of N,N-Diethylacetoacetamide
| Identifier | Value |
| IUPAC Name | N,N-diethyl-3-oxobutanamide |
| CAS Number | 2235-46-3 |
| Molecular Formula | C8H15NO2 |
| Linear Formula | CH3COCH2CON(C2H5)2 |
| SMILES | CCN(CC)C(=O)CC(=O)C |
| InChI | 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3 |
| InChIKey | NTMXFHGYWJIAAE-UHFFFAOYSA-N |
The structural arrangement of N,N-Diethylacetoacetamide, featuring a β-keto amide functional group, is central to its chemical reactivity and utility in organic synthesis.
Caption: Key identifiers and physical properties of N,N-Diethylacetoacetamide.
Physicochemical Properties
The physical and chemical properties of N,N-Diethylacetoacetamide are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of N,N-Diethylacetoacetamide
| Property | Value | Reference |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | < -70 °C | |
| Boiling Point | 213-218 °C at 760 mmHg | |
| Density | Approximately 0.99 g/mL at 20 °C | |
| Solubility | Soluble in water | |
| Flash Point | 94 °C (closed cup) | |
| Refractive Index | ~1.472 at 20 °C |
Synthesis and Purification
Synthesis via Reaction of Diketene with Diethylamine
A primary method for the synthesis of N,N-Diethylacetoacetamide involves the reaction of diketene with diethylamine.[1] This reaction is typically carried out in a suitable solvent.
Experimental Protocol: Synthesis of N,N-Diethylacetoacetamide
Caption: General workflow for the synthesis of N,N-Diethylacetoacetamide.
Methodology:
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In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as toluene.
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Cool the solution in an ice bath.
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Slowly add diketene dropwise to the cooled solution while maintaining the temperature.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
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The solvent is then removed under reduced pressure using a rotary evaporator.
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The crude product is purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Purification of the crude N,N-Diethylacetoacetamide is effectively achieved by fractional distillation under reduced pressure.[2][3] This method is suitable for separating the desired product from unreacted starting materials and any high-boiling impurities.
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
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A round-bottom flask equipped with a magnetic stir bar.
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A fractional distillation column (e.g., Vigreux column).
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A distillation head with a thermometer.
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A condenser.
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A receiving flask.
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A vacuum source and a pressure gauge.
Procedure:
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Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
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Charge the crude N,N-Diethylacetoacetamide into the round-bottom flask.
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Begin stirring and gradually apply vacuum to the system.
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Gently heat the flask using a heating mantle.
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Collect the fraction that distills at the appropriate boiling point for N,N-Diethylacetoacetamide under the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of N,N-Diethylacetoacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
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Dissolve a small amount of N,N-Diethylacetoacetamide in a deuterated solvent (e.g., CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[4]
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Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
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For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
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As N,N-Diethylacetoacetamide is a liquid, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique.[5]
-
Place a drop of the neat liquid sample directly onto the ATR crystal.[6]
Data Acquisition:
-
Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
Methodology:
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The mass spectrum of N,N-Diethylacetoacetamide can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]
-
Inject a dilute solution of the compound in a volatile solvent into the GC.
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The GC column separates the compound from any impurities before it enters the mass spectrometer.
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Electron ionization (EI) is a common method for generating the mass spectrum.
Reactivity and Stability
The reactivity of N,N-Diethylacetoacetamide is primarily dictated by the presence of the β-keto amide functionality.
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Acidity of the α-protons: The methylene protons (CH₂) located between the two carbonyl groups are acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.
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Nucleophilic Acyl Substitution: The amide carbonyl group can undergo nucleophilic acyl substitution, although it is generally less reactive than the corresponding ester or acid chloride.
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Reactions with Electrophiles and Nucleophiles: The enolate is a soft nucleophile and will react with a variety of soft electrophiles. The carbonyl carbons are electrophilic centers and can be attacked by nucleophiles.
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Thermal Stability: N,N-Diethylacetoacetamide is relatively stable at room temperature but may decompose at elevated temperatures. It is advisable to store it in a cool, dry place.
This technical guide provides a solid foundation for researchers and professionals working with N,N-Diethylacetoacetamide. For more specific applications and advanced synthetic methodologies, consulting the primary scientific literature is recommended.
